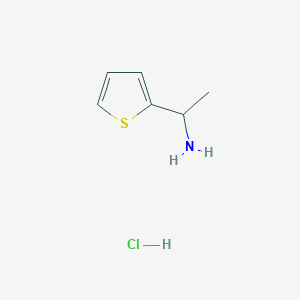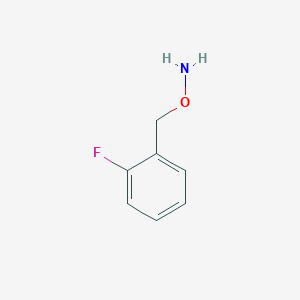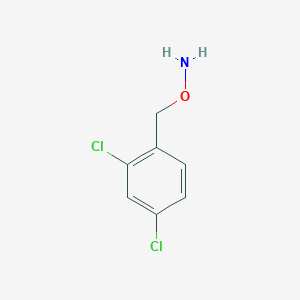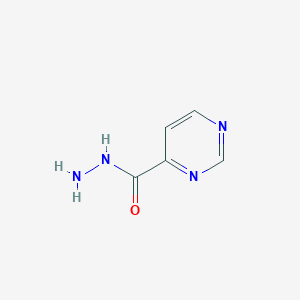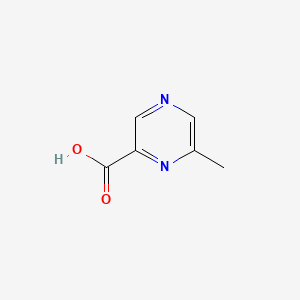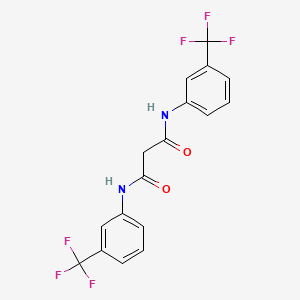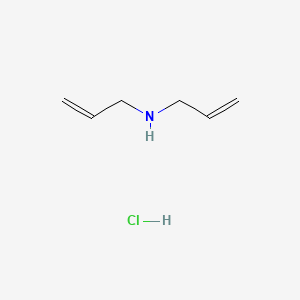
Diallylamine hydrochloride
Übersicht
Beschreibung
Diallylamine hydrochloride is a chemical compound that has been studied for its potential in various polymerization reactions. It is known to form water-soluble copolymers with sulfur dioxide, which are synthesized using radical initiators in solvents such as dimethylsulfoxide, dimethylformamide, or methanol . The structure and properties of these copolymers have been investigated, indicating their potential utility in various applications.
Synthesis Analysis
The synthesis of diallylamine hydrochloride-based polymers involves several innovative approaches. For instance, N,N-diallylglycidylamine (DAGA), a monomer derived from diallylamine, has been synthesized using epichlorohydrin and N,N-diallylamine in a one-step procedure. This monomer has been used for anionic ring-opening polymerization to create copolymers with poly(ethylene glycol), resulting in well-defined materials with low polydispersities . Additionally, diallylamine has been used to synthesize complex compounds with platinum, where it forms a ring with the metal through the nitrogen of the NH group and the double bond .
Molecular Structure Analysis
The molecular structure of diallylamine hydrochloride and its derivatives has been a subject of interest in several studies. For example, the crystal structure of copper(I) chloride π-complexes with diallylamine has been determined, revealing the formation of armchair-shaped cycles Cu4Cl4 connected by tridentate diallylamine molecules . Furthermore, in the solid state, diallylamine forms supramolecular helices held together by hydrogen bonding, with a helical structure resulting from competing length scales of hydrogen bonding and Van-der-Waals interactions .
Chemical Reactions Analysis
Diallylamine hydrochloride participates in various chemical reactions, including cyclopolymerization with sulfur dioxide and cyclo-copolymerization with adenine derivatives . The compound has also been involved in the formation of trianions and tetranions through successive treatment with alkyllithium reagents, which react with different electrophiles to yield various products . Additionally, electron spin resonance studies have shown that diallylamines react with free radicals to form five-membered ring radicals as the major species .
Physical and Chemical Properties Analysis
The physical and chemical properties of diallylamine hydrochloride and its polymers have been extensively studied. The copolymers exhibit interesting properties such as photochromism in solution and thin solid films, with reversible changes in viscosity upon UV irradiation . The thermal behavior of these polymers has also been characterized, with some demonstrating stability up to 226 °C . The copolymerization of diallylamine hydrochloride with sulfur dioxide results in water-soluble polysulfones, whose structure has been confirmed by IR spectra and elementary analysis .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Diallylamine Salts/Sulfur Dioxide Alternate Polymers
- Summary of Application: Diallylamine hydrochloride is used in the synthesis of diallylamine salts/sulfur dioxide alternate polymers containing amino acid residues. This process is known as Butler’s cyclopolymerizaton protocol .
- Methods of Application: The process involves the alternate cyclopolymerization of diallylamine hydrochloride with SO2. The resulting polymers have various chemical and physical properties that were determined by FT-IR, NMR, TGA, and surface tension .
- Results or Outcomes: The polymers produced from this process showed superb inhibitions of mild steel corrosion at a very low concentration of ≈ 6 ppm in 1 M HCl .
2. Graft Copolymerization of Diallylamine onto Starch
- Summary of Application: Diallylamine hydrochloride is used in the graft copolymerization of diallylamine onto starch for water treatment use characterization, removal of Cu (II) cations, and antibacterial activity .
- Methods of Application: The graft copolymerization (St-g-DAA) occurred using redox initiators (potassium persulfate/sodium bisulfite). The graft parameters have been studied to obtain the maximum percentage graft .
- Results or Outcomes: The percentage of graft reached 56%. The synthesized copolymer was investigated for water treatment, which involved the removal of Cu (II) ions from aqueous solution. The (St-g-DAA) showed better antibacterial activity than native starch .
3. Free Radical Copolymerization of Diallylamine and Itaconic Acid
- Summary of Application: Diallylamine hydrochloride is used in the free radical copolymerization of diallylamine and itaconic acid .
- Methods of Application: The process involves the synthesis of the copolymer using benzoyl peroxide as a free radical initiator, in dioxane as the solvent . The composition of the copolymer was determined by the nitrogen content using Edx .
- Results or Outcomes: The solubility of the copolymer was investigated .
4. Synthesis of Chitosan Base Superabsorbent
- Summary of Application: Diallylamine hydrochloride is used in the synthesis of a chitosan-based superabsorbent .
- Methods of Application: The process involves the copolymerization of diallylamine and itaconic acid using benzoyl peroxide as a free radical initiator, in dioxane as the solvent . The copolymer was allowed to react with chitosan to form a superabsorbent polymeric material .
- Results or Outcomes: The superabsorbent polymers exhibited a good swelling ability and salt tolerance .
5. Cyclopolymerization of Diallylamine
- Summary of Application: Diallylamine hydrochloride is used in the cyclopolymerization of diallylamine .
- Methods of Application: The process involves the coupling of 9-(2-chloroethyl)adenine with diallylamine . The cyclopolymerization of 9-(2-diallylaminoethyl)adenine hydrochloride salt resulted in low molecular weight oligomers in low yields .
- Results or Outcomes: The process resulted in the formation of low molecular weight oligomers .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOBXVHZYGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-69-4 | |
| Record name | Poly(diallylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334807 | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylamine hydrochloride | |
CAS RN |
6147-66-6 | |
| Record name | Diallylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


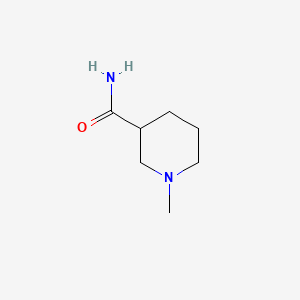
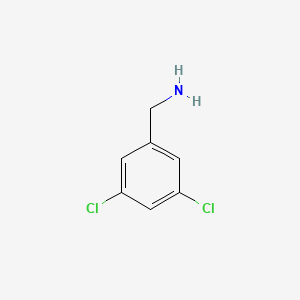

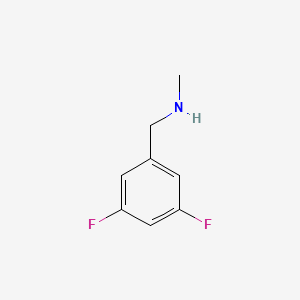
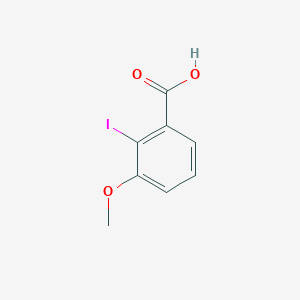
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)

